
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II): , commonly referred to as PdCl2(Amphos)2 , is a palladium-based catalyst. This compound is known for its robust performance in various cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides . The presence of the bulky, electron-rich, monodentate Amphos ligand enhances its catalytic efficiency .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PdCl2(Amphos)2 typically involves the reaction of palladium(II) chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine ligands. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature until the formation of the desired complex is complete .
Industrial Production Methods: Industrial production of PdCl2(Amphos)2 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: PdCl2(Amphos)2 is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds.
Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines to form aryl amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Aryl halides, aryl boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water) are used.
Heck Reaction: Aryl halides, alkenes, base (e.g., triethylamine), and solvent (e.g., N,N-dimethylformamide) are used.
Buchwald-Hartwig Amination: Aryl halides, amines, base (e.g., sodium tert-butoxide), and solvent (e.g., toluene) are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Heck Reaction: Substituted alkenes.
Buchwald-Hartwig Amination: Aryl amines.
Aplicaciones Científicas De Investigación
PdCl2(Amphos)2 has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of PdCl2(Amphos)2 in cross-coupling reactions involves three main steps:
Oxidative Addition: The palladium(II) center inserts into the carbon-halogen bond of the aryl halide, forming a palladium(IV) intermediate.
Transmetalation: The aryl group from the organometallic reagent (e.g., aryl boronic acid) is transferred to the palladium center.
Reductive Elimination: The two aryl groups on the palladium center couple to form the biaryl product, and the
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) can be achieved through a two-step reaction process. The first step involves the synthesis of di-tert-butyl(4-dimethylaminophenyl)phosphine, which is then used in the second step to synthesize Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II).", "Starting Materials": [ "4-dimethylaminophenol", "di-tert-butylphosphine", "palladium(II) chloride", "sodium hydroxide", "chloroform", "methanol" ], "Reaction": [ "Step 1: Synthesis of di-tert-butyl(4-dimethylaminophenyl)phosphine", "1. Dissolve 4-dimethylaminophenol (1.0 g) in chloroform (20 mL) in a round-bottom flask.", "2. Add di-tert-butylphosphine (1.5 mL) to the flask and stir the mixture for 30 minutes at room temperature.", "3. Add sodium hydroxide (1.0 g) to the flask and stir the mixture for an additional 30 minutes.", "4. Separate the organic layer and wash it with water (20 mL).", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain di-tert-butyl(4-dimethylaminophenyl)phosphine as a yellow solid.", "Step 2: Synthesis of Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)", "1. Dissolve di-tert-butyl(4-dimethylaminophenyl)phosphine (0.5 g) in methanol (10 mL) in a round-bottom flask.", "2. Add palladium(II) chloride (0.5 g) to the flask and stir the mixture for 2 hours at room temperature.", "3. Filter the mixture and wash the solid with methanol.", "4. Dry the solid under vacuum to obtain Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) as a yellow solid." ] } | |
Número CAS |
887919-35-9 |
Fórmula molecular |
C32H56Cl2N2P2Pd |
Peso molecular |
708.1 g/mol |
Nombre IUPAC |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
DWOZNANUEDYIOF-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl |
SMILES canónico |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Cl-].[Cl-].[Pd+2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




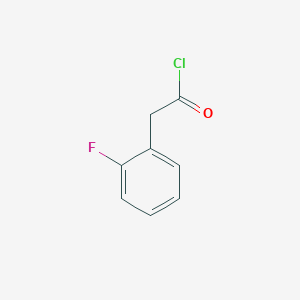

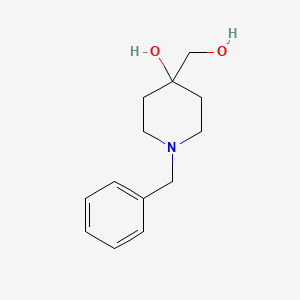

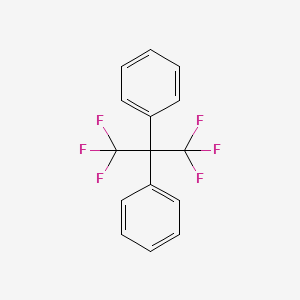


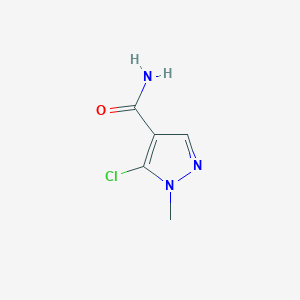
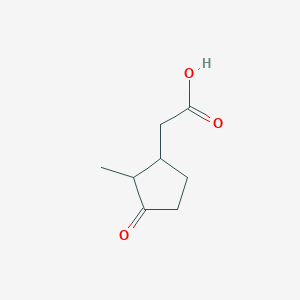
![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)


![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)